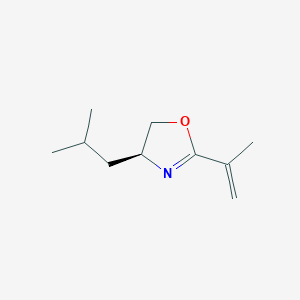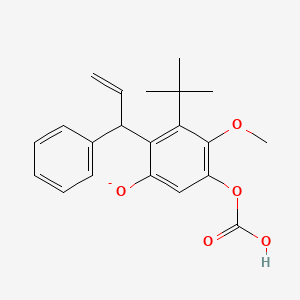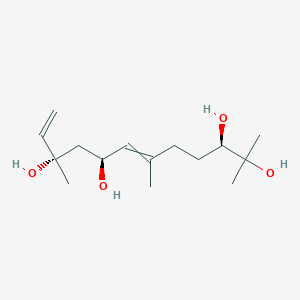![molecular formula C29H62NO3P B12601503 Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester CAS No. 876930-55-1](/img/structure/B12601503.png)
Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester is a complex organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a [(butyloctylamino)methyl] moiety and esterified with bis(2-ethylhexyl) groups
Méthodes De Préparation
The synthesis of phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester typically involves the reaction of phosphonic acid derivatives with [(butyloctylamino)methyl] groups and bis(2-ethylhexyl) alcohol. One common method involves the use of α-olefin dimers as starting materials, which are reacted with phosphorous acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired ester .
Analyse Des Réactions Chimiques
Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides
Applications De Recherche Scientifique
Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an antiviral and antibacterial agent.
Industry: It is used in the production of specialty chemicals, including surfactants and plasticizers
Mécanisme D'action
The mechanism of action of phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the phosphonic acid group, which can form strong bonds with metal ions and active sites of enzymes. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester can be compared with similar compounds such as:
Bis(2-ethylhexyl) methylphosphonate: This compound has a similar ester structure but lacks the [(butyloctylamino)methyl] group.
Bis(2-ethylhexyl) phosphate: It is another ester of phosphoric acid with similar industrial applications.
(2-Ethylhexyl)phosphonic acid bis(2-ethylhexyl) ester: This compound has a similar phosphonic acid ester structure but different substituents . The uniqueness of this compound lies in its specific [(butyloctylamino)methyl] group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
876930-55-1 |
|---|---|
Formule moléculaire |
C29H62NO3P |
Poids moléculaire |
503.8 g/mol |
Nom IUPAC |
N-[bis(2-ethylhexoxy)phosphorylmethyl]-N-butyloctan-1-amine |
InChI |
InChI=1S/C29H62NO3P/c1-7-13-17-18-19-20-24-30(23-16-10-4)27-34(31,32-25-28(11-5)21-14-8-2)33-26-29(12-6)22-15-9-3/h28-29H,7-27H2,1-6H3 |
Clé InChI |
DIHPYLCMJJPZDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCC)CP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12601421.png)
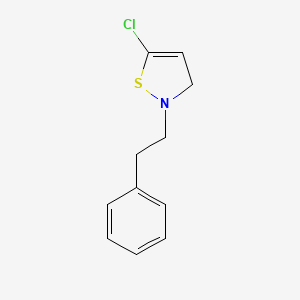
![N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine](/img/structure/B12601435.png)
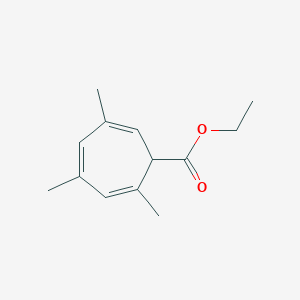
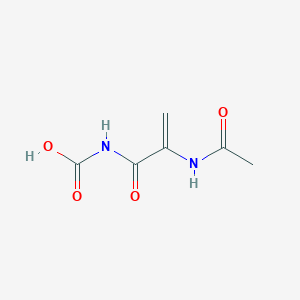
![(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12601456.png)
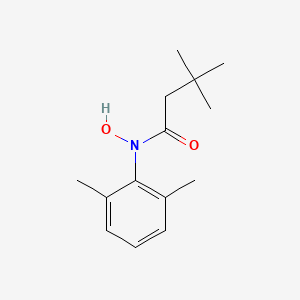
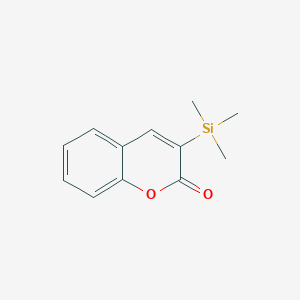
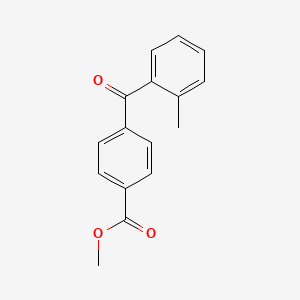
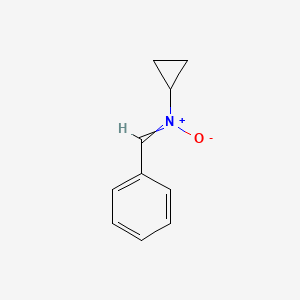
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
